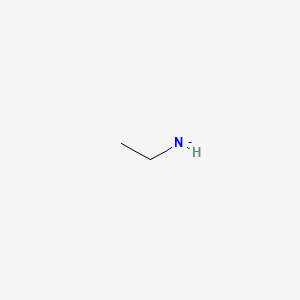

Ethanamine, ion(1-)

CAS No.: 54448-40-7

Cat. No.: VC14291581

Molecular Formula: C2H6N-

Molecular Weight: 44.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54448-40-7 |

|---|---|

| Molecular Formula | C2H6N- |

| Molecular Weight | 44.08 g/mol |

| IUPAC Name | ethylazanide |

| Standard InChI | InChI=1S/C2H6N/c1-2-3/h3H,2H2,1H3/q-1 |

| Standard InChI Key | CKTNHGVJKUQEBM-UHFFFAOYSA-N |

| Canonical SMILES | CC[NH-] |

Introduction

Structural Characteristics

Molecular Geometry and Bonding

Ethanamine, ion(1-) adopts a trigonal pyramidal geometry, with the nitrogen atom bearing a formal negative charge. The deprotonation of ethylamine (C₂H₅NH₂ → C₂H₅NH⁻ + H⁺) results in a lone pair on nitrogen, enhancing nucleophilicity. Computational studies using the MINDO/2 method reveal that the ion exhibits resonance stabilization, with partial double-bond character between nitrogen and adjacent carbons .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₆N⁻ | |

| Molecular Weight | 44.08 g/mol | |

| Parent Compound | Ethylamine (CID 6341) | |

| Hybridization (N) | sp³ |

Synthesis and Formation Pathways

Deprotonation of Ethylamine

The ion(1-) is generated via deprotonation of ethylamine in basic media:

This reaction is favored in polar solvents like methanol, which stabilize the ionic species through solvation .

Electrochemical Pathways

In mass spectrometry, electron-impact ionization of ethylamine produces the ion(1-) through heterolytic cleavage, as demonstrated by J-Stage studies . The dissociation behavior is influenced by the electronic structure of the nitrogen center, with potential energy curves indicating stabilization via resonance .

Chemical Reactivity and Stability

Nucleophilic Behavior

The lone pair on nitrogen renders ethanaminide a potent nucleophile. It participates in:

-

Schiff Base Formation: Reacts with carbonyl compounds to form imine complexes, as observed in metal-ion coordination studies .

-

Arbuzov Reactions: Acts as a nucleophile in phosphonate synthesis, with DFT calculations showing lowered reaction barriers in polar solvents .

Thermodynamic Stability

Thermochemical data from NIST indicate that the ion(1-) is stabilized by solvation in polar media. The enthalpy of formation (ΔfH°) for related amines, such as diethylamine, is -99.8 kJ/mol in the gas phase, suggesting comparable stability for ethanaminide .

Table 2: Thermodynamic Parameters

Applications in Research and Industry

Corrosion Inhibition

Ethylamine derivatives, including the ion(1-), inhibit mild steel corrosion in acidic environments. Studies show a 40–60% reduction in corrosion rate at 0.1–0.5 M concentrations, attributed to adsorption on metal surfaces via the nitrogen lone pair .

Biochemical Relevance

The ion(1-) is implicated in DNA adduct formation with alkylating agents like cyclophosphamide. In vivo studies identify N-(2-hydroxyethyl)-N-[2-(7-guaninyl)ethyl]amine as a major adduct, highlighting its role in genotoxicity .

Spectroscopic and Computational Insights

Infrared Spectroscopy

Vibrational modes of the NH⁻ group appear at 3310–3350 cm⁻¹ (N–H stretch) and 1598 cm⁻¹ (N–H bend), as per IR spectra of analogous amines .

Computational Modeling

DFT studies on related systems (e.g., ethyl chloride reactions) predict that solvation in methanol (ε = 32.7) lowers activation barriers by 15–20% compared to non-polar media .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume